Mandestrobin

Description

Contextualization within Fungicide Classes: Strobilurins and Quinone Outside Inhibitors (QoIs)

Fungicides are typically classified based on their mode of action to aid in resistance management and ensure effective disease control strategies. Mandestrobin belongs to the strobilurin class, which is characterized by its inhibition of mitochondrial respiration in fungi. musechem.comhpc-standards.com Specifically, strobilurins, including this compound, act as Quinone Outside Inhibitors (QoIs). musechem.comcdms.netherts.ac.ukcabidigitallibrary.orgepa.gov This means they bind to the quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the fungal mitochondrial electron transport chain. cabidigitallibrary.orgnih.gov This binding disrupts electron transfer, preventing the fungus from generating the ATP necessary for survival and growth. musechem.comhpc-standards.comnih.gov The Fungicide Resistance Action Committee (FRAC) classifies QoI fungicides under Group 11. cdms.netepa.gov

Historical Development and Discovery of this compound

This compound was initially discovered by Shionogi & Co., Ltd. sumitomo-chem.co.jpnih.govjst.go.jp Its development as a commercial fungicide was subsequently undertaken by Sumitomo Chemical Co., Ltd. sumitomo-chem.co.jpnih.govjst.go.jp Evaluations for introducing the compound into Sumitomo Chemical commenced in 2004. sumitomo-chem.co.jp this compound is characterized by a methoxyacetamide structure and features a mandelic acid backbone. sumitomo-chem.co.jp During the development process, both the racemic form (this compound) and its optical isomer were evaluated. sumitomo-chem.co.jp this compound was ultimately selected due to its superior efficacy against certain key diseases, such as sclerotinia rot in rapeseed. sumitomo-chem.co.jp Sumitomo Chemical agreed to the transfer of related patents. sumitomo-chem.co.jp

Global Significance in Crop Protection

This compound holds global significance in crop protection due to its broad antifungal activity spectrum and effectiveness against a range of damaging plant diseases. musechem.comcabidigitallibrary.orgnih.govsumitomo-chem.co.jp It has demonstrated efficacy against diseases caused by pathogens from families such as Sclerotiniaceae and Venturiaceae. nih.gov Diseases controlled by this compound include sclerotinia rot, fruit tree scab, powdery mildew, rusts, leaf spots, downy mildew, and gray mold, among others. musechem.comsumitomo-chem.co.jp

This compound has been registered and launched in various countries. For instance, a formulated product, SCLEA® flowable, was registered in Japan in 2015 and launched in 2016. sumitomo-chem.co.jp It is also under commercial development or registered in regions including the EU, USA, Canada, Brazil, Australia, and Korea, with trademarks such as INTUITY®. sumitomo-chem.co.jp Its utility spans a variety of crops, including cereals, grapes, vegetables, and fruit trees, contributing to improved yields and crop quality by effectively managing fungal infections. musechem.com this compound exhibits properties such as preventive and curative efficacy, translaminar ability, long-lasting activity, and good rainfastness, further enhancing its value in crop protection programs. nih.govsumitomo-chem.co.jp

Detailed research findings highlight this compound's inhibitory activity against fungal life stages, such as ascospore germination and mycelial elongation. cabidigitallibrary.orgsumitomo-chem.co.jp Studies have shown high levels of control against diseases like Sclerotinia rot in soybeans. sumitomo-chem.co.jp

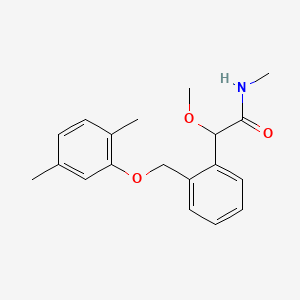

This compound's physical and chemical properties include a molecular formula of C₁₉H₂₃NO₃ and a molecular weight of 313.39. herts.ac.ukuni.luguidechem.com Its PubChem CID is 10935908. herts.ac.ukuni.luguidechem.comnih.gov

Some research also suggests that this compound may have additional physiological effects on treated plants, such as delaying chlorophyll (B73375) degradation and senescence, which could potentially contribute to increased crop yield even in the absence of significant disease pressure. nih.govresearchgate.net For example, studies on Brassica napus have shown an increase in yield with this compound treatment under disease-free conditions. nih.govresearchgate.net

Below is a table summarizing some research findings on this compound's efficacy:

| Target Pathogen | Crop | Efficacy Observed | Source |

| Sclerotinia sclerotiorum | Soybean | 100% control at 200 ppm in greenhouse tests. High level of curative effect. sumitomo-chem.co.jp | sumitomo-chem.co.jp |

| Sclerotinia sclerotiorum | Rapeseed | Better efficacy compared to optical isomer. sumitomo-chem.co.jp | sumitomo-chem.co.jp |

| Various Fungi | Broad | Broad antifungal activity spectrum. musechem.comcabidigitallibrary.orgnih.govsumitomo-chem.co.jp | musechem.comcabidigitallibrary.orgnih.govsumitomo-chem.co.jp |

| Sclerotinia spp. | Various | Effective control. musechem.comnih.govsumitomo-chem.co.jp | musechem.comnih.govsumitomo-chem.co.jp |

| Venturia spp. | Fruit Trees | Effective control (e.g., apple scab). nih.govsumitomo-chem.co.jp | nih.govsumitomo-chem.co.jp |

| Botrytis spp. | Various | Effective control (e.g., gray mold). musechem.comcabidigitallibrary.org | musechem.comcabidigitallibrary.org |

| Rhizoctonia solani | Various | Protection against seed rot, seedling dieback, and root rot (as seed treatment). epa.govepa.gov | epa.govepa.gov |

| Fusarium spp. | Various | Protection against seed rot, seedling dieback, and root rot (as seed treatment). epa.govepa.gov | epa.govepa.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPWCKVFIFAQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894968 | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173662-97-0 | |

| Record name | Mandestrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173662-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandestrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173662970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDESTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB20U6Z56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Mandestrobin S Fungicidal Action

Elucidation of Mitochondrial Respiration Inhibition

Mandestrobin functions as a potent inhibitor of mitochondrial respiration in fungi musechem.commda.state.mn.uswho.int. This inhibition disrupts the vital process of energy production within the fungal cells, ultimately leading to their demise musechem.commsu.eduugd.edu.mk.

Specific Interaction with Cytochrome bc1 Complex (Complex III)

The primary target site of this compound is the cytochrome bc1 complex, also known as Complex III, located in the mitochondrial respiratory chain of fungi nih.govmda.state.mn.uswho.intfrac.info. This complex is crucial for electron transport and the generation of a proton gradient necessary for ATP synthesis nih.gov. This compound is classified as a Quinone Outside Inhibitor (QoI) wikipedia.orgmda.state.mn.usfrac.infoapsnet.orgherts.ac.uk.

Disruption of Electron Transport at the Qo Site

As a QoI fungicide, this compound specifically binds to the quinone "outside" (Qo) binding site of the cytochrome bc1 complex nih.govmda.state.mn.usugd.edu.mkfrac.infoapsnet.orgfao.org. By binding to this site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1 ugd.edu.mkfao.org. This disruption prevents the normal flow of electrons through Complex III msu.edu.

Impairment of Fungal Energy Metabolism (ATP Synthesis)

The inhibition of electron transport at the Qo site of Complex III by this compound directly impairs the fungal cell's ability to perform oxidative phosphorylation nih.gov. This process is essential for the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell ugd.edu.mkwikipedia.orgmicrobenotes.com. By blocking electron transfer, this compound effectively halts ATP synthesis, depriving the fungus of the energy required for growth and survival musechem.comugd.edu.mk.

Impact on Fungal Cellular Processes

The disruption of energy metabolism caused by this compound's inhibition of mitochondrial respiration has significant consequences for various fungal cellular processes musechem.com.

Inhibition of Spore Germination

This compound exhibits a high level of activity in inhibiting fungal spore germination sumitomo-chem.co.jp. Spore germination is an energy-intensive process, and by blocking ATP synthesis, this compound prevents spores from acquiring the necessary energy to initiate germination and subsequent infection msu.edunzpps.orgresearchgate.net.

Research findings on the inhibitory activity of this compound on ascospore germination of Sclerotinia sclerotiorum demonstrated a high level of activity. The minimum inhibiting concentration (MIC) for germination was reported as 0.13 ppm sumitomo-chem.co.jp.

Suppression of Mycelial Growth and Development

In addition to inhibiting spore germination, this compound also effectively suppresses mycelial growth and development sumitomo-chem.co.jp. Mycelial growth, the vegetative part of a fungus, requires a continuous supply of energy for cell wall synthesis, hyphal extension, and nutrient uptake. By inhibiting mitochondrial respiration and ATP production, this compound curtails the energy available for these processes, thereby suppressing mycelial growth musechem.comresearchgate.netnih.gov.

Studies evaluating the effect of this compound on the mycelial growth of Sclerotinia sclerotiorum have shown a high level of inhibition. The MIC for mycelial growth was found to be 0.31 ppm sumitomo-chem.co.jp.

Data Table: Inhibitory Activity of this compound on Sclerotinia sclerotiorum

| Fungal Process | Minimum Inhibiting Concentration (MIC) |

| Ascospore Germination | 0.13 ppm |

| Mycelial Growth | 0.31 ppm |

Source: Based on research findings sumitomo-chem.co.jp.

Spectrum and Efficacy of Mandestrobin in Plant Disease Management

Broad-Spectrum Antifungal Activity

Mandestrobin exhibits a broad spectrum of antifungal activity against a variety of filamentous fungi that pose significant threats to crops sumitomo-chem.co.jpmusechem.comcabidigitallibrary.org.

Activity against Key Fungal Pathogen Families (e.g., Sclerotiniaceae, Venturiaceae)

This compound demonstrates high antifungal activity against key fungal pathogen families such as Sclerotiniaceae and Venturiaceae sumitomo-chem.co.jpnih.govcabidigitallibrary.org. Specifically, it shows strong efficacy against species within the Sclerotinia genus (including Sclerotinia sclerotiorum), the Monilinia genus (Monilinia fructicola, M. laxa, M. fructigena), and the Venturia genus (Venturia nashicola, Venturia inaequalis) sumitomo-chem.co.jpcabidigitallibrary.org. High antifungal activity has also been observed against Botrytis cinerea and fungi of the Phomopsis genus cabidigitallibrary.orgir4project.org.

Research findings indicate that this compound can inhibit various stages of the fungal lifecycle, including ascospore germination, germ tube elongation, and the formation of sclerotia and apothecia in the case of Sclerotinia cabidigitallibrary.org. Studies on Sclerotinia sclerotiorum have shown that this compound exhibits a high level of inhibition against both ascospore germination and mycelial growth, with low minimum inhibiting concentrations (MIC) observed in laboratory tests sumitomo-chem.co.jp.

Efficacy against Economically Important Diseases (e.g., powdery mildew, rusts, blights, rots, scabs)

This compound is effective against a range of economically important plant diseases sumitomo-chem.co.jpmusechem.com. It has demonstrated high efficacy against soybean sclerotinia rot and pear scab sumitomo-chem.co.jp. It is also effective against stone fruit Monilinia species, consistently controlling M. laxa, M. fructicola, and M. fructigena cabidigitallibrary.org.

This compound is known for its efficacy against diseases such as powdery mildew, rusts, and leaf spots musechem.com. It has proven effective against fungal pathogens commonly affecting cereals, including powdery mildew, leaf rust, and Septoria leaf blotch musechem.com. Furthermore, this compound has shown strong activity against Botrytis bunch rot/gray mold on grapes and strawberries, suppression of powdery mildew, and control of Sclerotinia on canola ir4project.org. It is also registered for controlling Sclerotinia homoeocarpa (Dollar spot) on turf mda.state.mn.us.

Interactive Data Table: Antifungal Activity Against Key Pathogens

| Fungal Pathogen Family | Genus/Species | Demonstrated Activity |

| Sclerotiniaceae | Sclerotinia sclerotiorum | High |

| Sclerotiniaceae | Monilinia fructicola | High |

| Sclerotiniaceae | Monilinia laxa | High |

| Sclerotiniaceae | Monilinia fructigena | High |

| Venturiaceae | Venturia nashicola | High |

| Venturiaceae | Venturia inaequalis | High |

| Sclerotiniaceae | Botrytis cinerea | High |

| Deuteromycetes | Phomopsis genus | Strong |

Interactive Data Table: Efficacy Against Economically Important Diseases

| Disease | Affected Crops | Demonstrated Efficacy |

| Sclerotinia Rot | Soybean, Canola, Lettuce | High |

| Pear Scab | Pear | High |

| Stone Fruit Brown Rot | Stone Fruits | Excellent |

| Powdery Mildew | Various crops, Cereals | Effective/Suppression |

| Rusts | Cereals | Effective |

| Leaf Spots | Various crops, Cereals | Effective |

| Botrytis Bunch Rot/Gray Mold | Grapes, Strawberries | Effective |

| Dollar Spot | Turf | Effective |

| Septoria Leaf Blotch | Cereals | Effective |

Performance Characteristics in Crop Protection

This compound exhibits several performance characteristics that contribute to its effectiveness in crop protection, including preventive and curative efficacy, as well as systemic and translaminar movement within plants sumitomo-chem.co.jpsumitomo-chem.com.au.

Preventive Fungicidal Efficacy

This compound possesses good preventive fungicidal efficacy sumitomo-chem.co.jpsumitomo-chem.com.au. Preventive applications, made before infection occurs, are considered the optimal approach for disease management ir4project.org. This compound's ability to inhibit spore germination is a key aspect of its preventive action, controlling the onset at the initial stages of infection by pathogenic fungi sumitomo-chem.co.jpsumitomo-chem.com.au.

Curative Fungicidal Efficacy (Post-Infection Control)

In addition to its preventive action, this compound also demonstrates curative fungicidal efficacy, providing control even after the plant has been infected sumitomo-chem.co.jpsumitomo-chem.com.aunih.gov. Curative activity is valuable when the ideal application timing is missed sumitomo-chem.co.jp. Tests have shown that this compound can exhibit high levels of control in curative scenarios, such as on soybean sclerotinia rot and pear scab, even when applied after infection sumitomo-chem.co.jp.

Research on soybean sclerotinia rot indicated that this compound achieved high control levels in curative tests, even at lower concentrations sumitomo-chem.co.jp. This curative activity suggests that this compound can be effective in controlling diseases even with application after initial symptoms appear sumitomo-chem.co.jp.

Interactive Data Table: Preventive vs. Curative Efficacy (Example: Soybean Sclerotinia Rot)

| This compound Concentration (ppm) | Preventive Control (%) | Curative Control (%) |

| 200 | High (e.g., ≥ 90) | ≥ 90 |

| 50 | Not specified | ~70 |

Systemic and Translaminar Movement within Plants

This compound exhibits both systemic and translaminar movement within plants sumitomo-chem.com.aucabidigitallibrary.orgir4project.orgmda.state.mn.usncsu.eduncsu.edu.

Translaminar activity refers to the movement of the active ingredient from one side of a leaf to the other, providing protection on both surfaces even if the spray is applied unevenly sumitomo-chem.com.auir4project.orgncsu.eduncsu.edumsu.edu. This characteristic is beneficial for controlling diseases like gray mold where complete spray coverage might be challenging sumitomo-chem.co.jp.

Systemic activity involves the movement of the active ingredient within the plant's vascular system sumitomo-chem.com.auir4project.orgmda.state.mn.usncsu.eduncsu.edumsu.edu. This compound can penetrate and translocate within plants, contributing to whole-plant protection sumitomo-chem.com.aucabidigitallibrary.org. While fungicides generally tend to move upwards in the xylem, this compound's systemic nature ensures movement even to untreated surfaces sumitomo-chem.co.jpmsu.edu. This systemic movement, along with its translaminar activity, enhances its ability to protect plants and can be particularly useful in situations where uneven application occurs sumitomo-chem.co.jpsumitomo-chem.com.auir4project.org.

Rainfastness and Persistence on Plant Surfaces

This compound exhibits good rainfastness, which helps maintain its efficacy even after rainfall sumitomo-chem.co.jp. Tests have shown high levels of control (80% or more) against Sclerotinia rot on soybeans under conditions of artificial rainfall totaling 50 mm one day after spraying sumitomo-chem.co.jp. For pear scab, a high level of efficacy (70% or greater) was maintained even after 25 mm of artificial rain two days after spraying sumitomo-chem.co.jp. Some formulations are specifically designed with patented latex technology to enhance rainfastness and prolong protection by keeping the active ingredient on the leaf surface sumitomo-chem.com.au.

This compound is characterized as a persistent fungicide mda.state.mn.usmda.state.mn.us. In laboratory soil incubation studies under aerobic conditions, it showed moderate to high persistence musechem.com. Field dissipation studies have shown varying half-lives, with some indicating rapid dissipation with half-lives of 8.3 days or less, primarily restricted to the top 10 cm of soil apvma.gov.au. However, other data suggest persistence with DT₅₀ values ranging from 108 to 606 days mda.state.mn.us. Hydrolysis studies indicate that this compound is stable at various pH levels (4, 7, and 9) over extended periods fao.orgapvma.gov.au.

Application across Diverse Agricultural Systems

This compound's versatility allows its application in various agricultural settings for controlling fungal infections musechem.com. It is utilized in crop protection programs worldwide musechem.com.

Field Crop Applications (e.g., Cereals, Oilseed Rape, Legume Vegetables, Corn)

This compound is applied to field crops such as cereals, oilseed rape, legume vegetables, and corn musechem.comherts.ac.ukepa.gov. It has proven effective against common fungal pathogens affecting cereals, including powdery mildew, leaf rust, and Septoria leaf blotch musechem.com. For oilseed rape (Brassica napus), this compound has shown efficacy against Sclerotinia sclerotiorum, a destructive disease in this crop cabidigitallibrary.org. Studies have also indicated a potential physiological effect on oilseed rape, contributing to increased grain yield nih.govcabidigitallibrary.org.

This compound is approved for seed treatment on corn, legume vegetables (excluding soybean), and soybean mda.state.mn.usepa.gov. Seed treatment provides protection against Rhizoctonia solani, Fusarium species, and seed decay fungi causing seed rot, seedling dieback, and root rot epa.gov.

Horticultural Crop Applications (e.g., Grapes, Pome Fruits, Stone Fruits, Vegetables, Strawberries)

This compound finds utility in protecting horticultural crops, including grapes, pome fruits, stone fruits, vegetables, and strawberries musechem.com. It has demonstrated efficacy against diseases such as downy mildew, gray mold (Botrytis cinerea), and apple scab (Venturia inaequalis) musechem.comcabidigitallibrary.org.

For grapes, this compound is registered for controlling Botrytis cinerea mda.state.mn.usnufarm.com. It is also effective against various diseases in pome fruits (apples and pears) and stone fruits (plums, peaches, nectarines, cherries, apricots), including Monilinia species which cause blossom blight and brown rot apvma.gov.aucabidigitallibrary.orguga.eduhorticulture.com.aunufarm.comnufarm.com. Excellent efficacy has been observed against three subspecies of Monilinia affecting stone fruits: M. laxa, M. fructicola, and M. fructigena cabidigitallibrary.org.

In vegetables, this compound is used for controlling Sclerotinia rot sumitomo-chem.co.jp. It is also registered for use on head and leaf lettuce and various fruiting and leafy vegetables nufarm.comuga.eduk-adriatica.it. For strawberries, this compound is registered for controlling Botrytis cinerea mda.state.mn.usnufarm.com.

Turf and Ornamental Crop Applications

This compound is also applied to turf and ornamental crops mda.state.mn.usamvac.comncsu.edunufarm.compnwhandbooks.org. On turf, it is registered for controlling diseases such as Sclerotinia homoeocarpa (Dollar spot), fairy ring, take all patch, and rust diseases mda.state.mn.us. It is approved for use on various turfgrasses, including cool- and warm-season varieties mda.state.mn.usnufarm.com.

For ornamental crops, this compound is being developed for controlling foliar diseases like Botrytis ncsu.edu. While specific ornamental crops are not extensively detailed in the provided text, its broad-spectrum activity suggests potential for use in this area ncsu.edu.

Here is a summary of this compound's spectrum and applications in a table format:

| Crop Type | Example Crops | Key Diseases Controlled/Suppressed | Application Method Examples |

| Field Crops | Cereals, Oilseed Rape, Legume Vegetables (Soybean, Field Pea), Corn, Sorghum | Powdery Mildew, Leaf Rust, Septoria Leaf Blotch, Sclerotinia Rot (S. sclerotiorum), Rhizoctonia Solani, Fusarium spp., Seed Decay Fungi | Foliar, Seed Treatment |

| Horticultural | Grapes, Pome Fruits (Apple, Pear), Stone Fruits (Plum, Peach, Cherry, Apricot), Vegetables (Lettuce, Fruiting, Leafy), Strawberries | Downy Mildew, Gray Mold (Botrytis cinerea), Apple Scab (Venturia inaequalis), Monilinia spp. (Blossom Blight, Brown Rot), Sclerotinia Rot | Foliar |

| Turf & Ornamental | Turfgrasses, Ornamental Crops | Dollar Spot (Sclerotinia homoeocarpa), Fairy Ring, Take All Patch, Rust Diseases, Botrytis | Foliar |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10935908 |

This compound is a chemical compound classified as a strobilurin fungicide, distinguished by its methoxyacetamid structure. sumitomo-chem.co.jpmusechem.com It functions as a Quinone Outside Inhibitor (QoI), a mode of action that disrupts fungal respiration by targeting the cytochrome bc₁ complex (Complex-III) at the Qo site of the mitochondrial respiratory chain. nih.govsumitomo-chem.com.aufao.org This inhibition effectively prevents spore germination and mycelial growth, thereby controlling the development of plant diseases. sumitomo-chem.com.au this compound exists as a racemic mixture, with research indicating that the R-isomer is the primary component responsible for its fungicidal activity. mda.state.mn.usapvma.gov.au

This compound demonstrates a broad spectrum of antifungal activity, proving effective against numerous filamentous fungi that pose significant threats to crops. sumitomo-chem.co.jp Its efficacy stems from its ability to inhibit various stages of the fungal lifecycle, including the germination of ascospores, the elongation of germ tubes, and the formation of sclerotia and apothecia. cabidigitallibrary.org this compound provides both preventive and curative control against a range of plant diseases. nih.govsumitomo-chem.com.au

The fungicide shows high antifungal activity against key pathogens such as Sclerotinia sclerotiorum, Botrytis cinerea, Monilinia species, Phomopsis species, and Venturia inaequalis. cabidigitallibrary.org Notably, it has demonstrated high efficacy in controlling Sclerotinia rot in soybeans and pear scab. sumitomo-chem.co.jp

The fungicidal power of this compound is directly linked to its interference with fungal mitochondrial respiration, which suppresses fungal growth and disease progression. musechem.com This mechanism of action contributes to its effectiveness against a wide array of diseases, including powdery mildew, rusts, and leaf spots. musechem.com

This compound exhibits both preventive and curative capabilities. In studies evaluating its curative effect on soybean sclerotinia rot, this compound achieved high control levels (90% or greater) when applied at registered concentrations, and approximately 70% control even at lower rates. sumitomo-chem.co.jp Against pear scab, it showed substantial control (80% or greater) at the lower limit of the registered concentration. sumitomo-chem.co.jp This curative property suggests that this compound can be effective even when applied after the initial appearance of disease symptoms. sumitomo-chem.co.jp

Furthermore, this compound displays both translaminar and systemic activity, enabling it to move from the treated side of a leaf to the untreated side and to translocate within the plant. sumitomo-chem.co.jpsumitomo-chem.com.au This systemic characteristic ensures comprehensive protection of the plant, even in instances of uneven spray application. sumitomo-chem.com.au Studies using radio-labeled this compound on soybean and cucumber leaves confirmed its movement to the leaf tips within a day of application, illustrating its systemic distribution. sumitomo-chem.co.jp

Rainfastness and Persistence on Plant Surfaces

This compound is characterized by good rainfastness, which is crucial for maintaining its efficacy when exposed to rainfall after application. sumitomo-chem.co.jp Tests have shown that this compound can maintain high levels of control (80% or more) against Sclerotinia rot on soybeans even after being subjected to 50 mm of artificial rainfall one day post-application. sumitomo-chem.co.jp Similarly, for pear scab, it retained a high level of efficacy (70% or greater) following 25 mm of artificial rain two days after spraying. sumitomo-chem.co.jp Certain formulations of this compound incorporate patented latex technology specifically to enhance rainfastness and extend the duration of protection by ensuring the active ingredient remains on the leaf surface. sumitomo-chem.com.au

This compound is considered a persistent fungicide. mda.state.mn.usmda.state.mn.us Laboratory studies on aerobic soil incubation indicate moderate to high persistence. musechem.com Field dissipation studies have presented varied results, with some showing rapid dissipation and half-lives of 8.3 days or less, with residues primarily found in the top 10 cm of soil. apvma.gov.au However, other data suggest longer persistence, with DT₅₀ values ranging from 108 to 606 days. mda.state.mn.us Hydrolysis studies confirm that this compound remains stable across a range of pH levels (4, 7, and 9) over extended periods. fao.orgapvma.gov.au

Application across Diverse Agricultural Systems

The versatility of this compound makes it suitable for application in various agricultural settings to manage fungal infections. musechem.com It is widely utilized in crop protection programs globally. musechem.com

Field Crop Applications (e.g., Cereals, Oilseed Rape, Legume Vegetables, Corn)

This compound is applied to field crops such as cereals, oilseed rape, legume vegetables, and corn. musechem.comherts.ac.ukepa.gov It has demonstrated effectiveness against common fungal pathogens that affect cereals, including powdery mildew, leaf rust, and Septoria leaf blotch. musechem.com In oilseed rape (Brassica napus), this compound has shown efficacy against Sclerotinia sclerotiorum, a significant disease in this crop. cabidigitallibrary.org Research also suggests a potential physiological benefit in oilseed rape, contributing to increased grain yield. nih.govcabidigitallibrary.org

This compound is approved for use as a seed treatment on corn, legume vegetables (with the exception of soybean), and soybean. mda.state.mn.usepa.gov This seed treatment provides protection against Rhizoctonia solani, Fusarium species, and fungi that cause seed decay, seedling dieback, and root rot. epa.gov

Horticultural Crop Applications (e.g., Grapes, Pome Fruits, Stone Fruits, Vegetables, Strawberries)

This compound is a valuable tool for protecting horticultural crops such as grapes, pome fruits, stone fruits, vegetables, and strawberries. musechem.com It has shown efficacy against diseases like downy mildew, gray mold (Botrytis cinerea), and apple scab (Venturia inaequalis). musechem.comcabidigitallibrary.org

For grapes, this compound is registered for the control of Botrytis cinerea. mda.state.mn.usnufarm.com It is also effective against various diseases in pome fruits (apples and pears) and stone fruits (plums, peaches, nectarines, cherries, apricots), including Monilinia species, which cause blossom blight and brown rot. apvma.gov.aucabidigitallibrary.orguga.eduhorticulture.com.aunufarm.comnufarm.com Excellent efficacy has been reported against three Monilinia subspecies that affect stone fruits: M. laxa, M. fructicola, and M. fructigena. cabidigitallibrary.org

In vegetable production, this compound is used to control Sclerotinia rot. sumitomo-chem.co.jp It is also registered for application on head and leaf lettuce, as well as various fruiting and leafy vegetables. nufarm.comuga.eduk-adriatica.it For strawberries, this compound is registered for controlling Botrytis cinerea. mda.state.mn.usnufarm.com

Turf and Ornamental Crop Applications

This compound is also applied to turf and ornamental crops. mda.state.mn.usamvac.comncsu.edunufarm.compnwhandbooks.org On turf, it is registered for the control of diseases such as Sclerotinia homoeocarpa (Dollar spot), fairy ring, take all patch, and rust diseases. mda.state.mn.us Its use is approved on various turfgrass varieties, including both cool- and warm-season types. mda.state.mn.usnufarm.com

For ornamental crops, this compound is undergoing development for the control of foliar diseases like Botrytis. ncsu.edu While specific ornamental species are not extensively detailed in the available information, its broad-spectrum activity suggests potential for wider use in this sector. ncsu.edu

Here is a summary of this compound's spectrum and applications:

| Crop Type | Example Crops | Key Diseases Controlled/Suppressed | Application Method Examples |

| Field Crops | Cereals, Oilseed Rape, Legume Vegetables (Soybean, Field Pea), Corn, Sorghum | Powdery Mildew, Leaf Rust, Septoria Leaf Blotch, Sclerotinia Rot (S. sclerotiorum), Rhizoctonia Solani, Fusarium spp., Seed Decay Fungi | Foliar, Seed Treatment |

| Horticultural | Grapes, Pome Fruits (Apple, Pear), Stone Fruits (Plum, Peach, Cherry, Apricot), Vegetables (Lettuce, Fruiting, Leafy), Strawberries | Downy Mildew, Gray Mold (Botrytis cinerea), Apple Scab (Venturia inaequalis), Monilinia spp. (Blossom Blight, Brown Rot), Sclerotinia Rot | Foliar |

| Turf & Ornamental | Turfgrasses, Ornamental Crops | Dollar Spot (Sclerotinia homoeocarpa), Fairy Ring, Take All Patch, Rust Diseases, Botrytis | Foliar |

Non Fungicidal Physiological Effects of Mandestrobin on Plants

Modulation of Plant Growth and Yield Parameters

Some fungicides, including quinone outside inhibitors (QoIs) like mandestrobin, and succinate (B1194679) dehydrogenase inhibitors (SDHIs), have been reported to have additional beneficial effects on plant physiology, potentially leading to increased crop yield. nih.govjst.go.jp

Empirical Evidence for Yield Enhancement under Disease-Free Conditions

Studies have evaluated the physiological effects of this compound on crop yield even in the absence of significant disease pressure. In field trials conducted on Brassica napus (rapeseed) under disease-free conditions across several European countries, this compound treatment increased the average yield by 6.3% compared to untreated plants. nih.govjst.go.jpresearchgate.netnih.govmendeley.com These trials were specifically selected because untreated plants showed no visible signs of disease, allowing for the assessment of physiological effects independent of fungicidal activity. nih.gov The observed yield increase suggests that this compound can provide benefits to Brassica napus even when diseases are not a limiting factor. nih.gov

Table 1: Effect of this compound Treatment on Brassica napus Yield under Disease-Free Conditions

| Treatment | Relative Yield (Average ± Standard Error) | Number of Trials |

| Mock | 100 | 21 |

| This compound | 106.3 ± SE | 21 |

*Data derived from field trials where untreated plants were visibly free from disease pressure. nih.gov

Influence on Plant Senescence and Chlorophyll (B73375) Metabolism

This compound treatment has been shown to influence plant senescence and chlorophyll metabolism, contributing to a prolonged period of photosynthetic activity. nih.govjst.go.jpresearchgate.netnih.govmendeley.com

Delayed Chlorophyll Degradation

This compound treatment has been observed to delay chlorophyll degradation in plant tissues. This effect was demonstrated in laboratory experiments using Brassica napus leaf discs and excised Arabidopsis thaliana leaves kept in darkness. nih.govjst.go.jpresearchgate.netnih.govmendeley.com Dark incubation typically induces chlorophyll breakdown as part of the senescence process. The suppression of chlorophyll degradation by this compound suggests a role in maintaining the photosynthetic capacity of leaves for a longer duration. jst.go.jp Treatment with this compound in combination with tebuconazole (B1682727) also significantly increased the chlorophyll content in the top leaves of Brassica napus. nih.govjst.go.jp

Prolonged Leaf Senescence

Consistent with the delayed chlorophyll degradation, this compound treatment also prolonged the senescence of Brassica napus leaf discs and excised Arabidopsis thaliana leaves in darkness. nih.govjst.go.jpresearchgate.netnih.govmendeley.com Delayed leaf senescence can lead to an extended green leaf area duration, which is often associated with increased yield in crops. nih.govjst.go.jp

Transcriptomic and Molecular Responses in Treated Plants

To understand the mechanisms underlying the physiological effects of this compound, studies have investigated its impact on gene expression profiles in treated plants, particularly in Arabidopsis thaliana. nih.govjst.go.jpresearchgate.netnih.govmendeley.com

Regulation of Gene Expression Profiles (e.g., chlorophyll degradation, jasmonate, salicylate (B1505791) pathways)

Transcriptome analysis and gene ontology enrichment studies have revealed that this compound treatment regulates the expression of genes involved in various plant processes. nih.govjst.go.jpresearchgate.netnih.govmendeley.com Specifically, this compound treatment downregulated the expression of genes associated with chlorophyll degradation. nih.govjst.go.jpresearchgate.net This downregulation of chlorophyll degradation genes aligns with the observed delay in chlorophyll breakdown and leaf senescence. nih.govjst.go.jpresearchgate.net

Furthermore, this compound treatment influenced the expression of genes related to plant hormone pathways, particularly the jasmonate (JA) and salicylate (SA) pathways. nih.govjst.go.jpresearchgate.netnih.govmendeley.com Analysis showed that jasmonate-related genes were downregulated by this compound treatment, while salicylate-related genes were upregulated. nih.govjst.go.jpresearchgate.netnih.govmendeley.com Quantitative RT-PCR analysis confirmed the upregulation of SA-related genes (such as GRX480, PR1, and PR5) and the downregulation of JA-related genes (including MYC4, VSP1, and SAG29) in Arabidopsis thaliana treated with this compound. nih.govresearchgate.net The observed upregulation of SA-related genes and downregulation of JA-related genes suggest that this compound may modulate plant defense signaling pathways. nih.govresearchgate.net While SA is sometimes associated with promoting senescence, studies indicate that low concentrations of SA can repress methyl jasmonate-induced leaf senescence. nih.gov Among the upregulated SA-related genes, GRX480 is known to suppress JA signaling. nih.gov

Proposed Signal Transduction Pathways Mediating Physiological Responses

Studies investigating the physiological effects of this compound have pointed towards the modulation of key plant hormone signaling pathways, particularly those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.govnih.govmendeley.comresearchgate.netjst.go.jp Transcriptome analysis performed on Arabidopsis thaliana treated with this compound provided significant insights into the molecular changes induced by the compound. nih.govnih.govmendeley.comresearchgate.netjst.go.jp

The analysis revealed that this compound treatment led to the upregulation of genes associated with salicylate-related pathways. nih.govnih.govmendeley.comresearchgate.netjst.go.jp Concurrently, genes involved in jasmonate-related pathways and chlorophyll degradation were found to be downregulated. nih.govnih.govmendeley.comresearchgate.netjst.go.jp This suggests a potential antagonistic interaction between SA and JA signaling as a key component of this compound's physiological effects. jst.go.jpactascientific.comuu.nlplantarc.com

A possible mechanism proposed is that this compound treatment induces the expression of SA-related genes, which in turn may suppress JA signaling. jst.go.jp This antagonistic control between SA and JA pathways is a well-established phenomenon in plant defense and development, where activation of one pathway can inhibit the other. actascientific.comuu.nlplantarc.com Specifically, the upregulation of GRX480, a glutaredoxin known to suppress JA signaling, by this compound treatment appears to be involved in the observed downregulation of JA-related gene expression. jst.go.jp

Furthermore, the downregulation of JA-related genes, including the transcription factor MYC4, seems to contribute to the observed delay in chlorophyll degradation. jst.go.jp MYC2/3/4 transcription factors are known to bind to the promoter of genes involved in chlorophyll degradation, such as PAO (Pheophorbide a oxygenase), and induce their expression. jst.go.jp Therefore, the reduction in MYC4 expression following this compound treatment likely leads to decreased expression of chlorophyll degradation genes, resulting in delayed leaf senescence and prolonged photosynthetic activity. jst.go.jp

While the interplay between SA and JA signaling, potentially mediated by GRX480 and impacting MYC4 expression and chlorophyll degradation, provides a compelling proposed mechanism, the possibility of SA-independent pathways contributing to this compound's physiological effects cannot be excluded. jst.go.jp Further research is needed to fully elucidate the intricate signal transduction networks influenced by this compound in plants. jst.go.jp

The following table summarizes the observed changes in gene expression categories in Arabidopsis thaliana treated with this compound:

| Gene Category | Effect of this compound Treatment |

| Salicylate-related genes | Upregulated |

| Jasmonate-related genes | Downregulated |

| Chlorophyll degradation genes | Downregulated |

Environmental Fate and Metabolism of Mandestrobin

Isomeric Behavior and Significance

Mandestrobin exists as a racemic mixture comprising two stereoisomers: the R-isomer (S-2167) and the S-isomer (S-2354) regulations.govwho.intregulations.gov.

Characterization of R- and S-Isomers and Fungicidal Activity

Studies have demonstrated that the fungicidal activity of this compound is primarily attributed to the R-isomer apvma.gov.au.

Stability of Isomeric Ratio in Environmental Compartments

The ratio between the R- and S-isomers of this compound has been observed to remain stable under various environmental conditions. No change in the R- and S-isomer ratio was detected during storage stability studies in plant and animal commodities fao.org. Similarly, no isomerization between the R- and S-isomers was observed during hydrolysis studies across a pH range of 4 to 9 fao.orgapvma.gov.aufao.org. Furthermore, no isomerisation between the R- and S-isomer of this compound was observed under aerobic soil conditions fao.org. Photolysis in water-sediment systems also showed no photoinduced isomerization at the 2-position of the acetamide (B32628) moiety jst.go.jp. In plant metabolism studies on wheat, the constant RS enantiomeric ratio suggested that enantioselective metabolism is unlikely on or in wheat acs.orgnih.govacs.org.

Degradation Pathways in Environmental Matrices

This compound undergoes degradation in various environmental matrices, including water and soil fao.org.

Abiotic Degradation Processes

Abiotic processes, such as photodegradation and hydrolysis, contribute to the transformation of this compound in the environment fao.orgapvma.gov.autottori-u.ac.jp. This compound is considered stable to hydrolysis across a pH range of 4 to 9, indicating that hydrolysis is not a significant degradation route fao.orgapvma.gov.aufao.org.

Photodegradation is a significant route of degradation for this compound in water fao.orgnih.gov. Under simulated sunlight in pH 7 water, this compound was extensively degraded with DT50 values ranging from 3 to 5 days fao.org. Another study reported photodegradation half-lives under natural sunlight in Tokyo (spring) of 11.0–17.8 days in buffer solution (pH 7) and 12.1–20.5 days in natural water (pH 7–8) sumitomo-chem.co.jp. Aqueous simulation studies in buffered solution showed that this compound is rapidly photodegraded with half-lives of 8.6–12.8 days (Tokyo, 35°N, spring) and 2.7–3.9 days (EU/US, 30–50°N) jst.go.jp. The photolytic half-life values at north latitudes 30°, 40°, and 50° in summer were calculated to be 1.20–3.03 days apvma.gov.auapvma.gov.au.

The primary mechanism of photodegradation in aquatic environments involves direct photolysis, which preferentially proceeds via homolytic bond cleavage at the benzyl (B1604629) phenyl ether linkage acs.orgnih.govacs.orgfrontiersin.org. This cleavage is followed by the recombination of geminate radicals within a solvent cage, leading to the formation of photo-Claisen rearrangement products acs.orgnih.govacs.orgfrontiersin.org. A radical mechanism supports this photochemical rearrangement acs.orgnih.govacs.org. Photosensitized generation of hydroxyl radicals in synthetic humic water can also contribute significantly to the formation of a benzyl alcohol derivative acs.orgnih.govacs.org. The photolysis products subsequently degrade and are finally mineralized to carbon dioxide acs.orgnih.govacs.org. Major degradation products identified in aqueous photolysis include this compound-OR, this compound-ORC, and this compound-PR fao.org.

Table 1: Photodegradation Half-lives of this compound in Water

| Conditions | DT50 (days) | Reference |

| Simulated sunlight, pH 7 water | 3 - 5 | fao.org |

| Natural sunlight (Tokyo, spring), pH 7 buffer | 11.0 - 17.8 | sumitomo-chem.co.jp |

| Natural sunlight (Tokyo, spring), natural water (pH 7-8) | 12.1 - 20.5 | sumitomo-chem.co.jp |

| Simulated sunlight (EU/US, 30-50°N) | 2.7 - 3.9 | jst.go.jp |

| Calculated (North latitudes 30-50°, summer) | 1.20 - 3.03 | apvma.gov.auapvma.gov.au |

Table 2: Major Degradation Products in Aqueous Photolysis

| Degradation Product | % TAR (Benzyl-14C) | % TAR (Phenoxy-14C) | Reference |

| This compound-OR | 24 | 22 | fao.org |

| This compound-ORC | 16 | 18 | fao.org |

| This compound-PR | 9.3 | 9.6 | fao.org |

Note: TAR = Total Applied Radioactivity

Photodegradation on the soil surface is not considered a significant route of degradation for this compound fao.orgapvma.gov.au. Half-lives for degradation on the soil surface under light conditions (natural sunlight at Tokyo in spring) were 63.9–75.7 days, compared to 71.7–82.9 days in the dark controls sumitomo-chem.co.jp. DT50 values ranging from 49–64 days also indicate that photolysis is not a significant route on the soil surface fao.org.

Table 3: Photodegradation Half-lives of this compound on Soil Surface

| Conditions | DT50 (days) | Reference |

| Natural sunlight (Tokyo, spring) | 63.9 - 75.7 | sumitomo-chem.co.jp |

| Dark control | 71.7 - 82.9 | sumitomo-chem.co.jp |

| Photolysis on soil surface (general range) | 49 - 64 | fao.org |

Hydrolytic Stability Across pH Ranges

This compound demonstrates stability across a range of environmental pH values. Studies indicate that this compound is stable to hydrolysis in buffer solutions at pH 4, 7, and 9. Over a period of 5 days at 50 ± 0.5 °C in the dark under sterile conditions, less than 10% degradation was observed for both the R- and S-isomers at a concentration of 1 mg active ingredient per liter fao.org. This stability suggests that hydrolysis is not a significant pathway for the degradation of this compound under typical environmental conditions fao.orgfao.orgsumitomo-chem.co.jpherts.ac.uk. The expected half-life (DT50) due to hydrolysis at 25 °C across these pH values is estimated to be greater than 1 year fao.org.

Biotic Degradation Processes (Microbial Metabolism)

Biotic degradation, particularly microbial metabolism, plays a significant role in the breakdown of this compound in the environment, especially in soil and water-sediment systems under dark conditions nih.govjst.go.jp. Several metabolic pathways have been identified, involving modifications to different parts of the this compound molecule.

Oxidation of Methyl Groups

A key metabolic pathway involves the oxidation of the methyl groups attached to the 2- and 5-positions on the dimethylphenoxy ring of this compound. This oxidation can lead to the formation of hydroxylated methyl derivatives, such as 2-CH2OH-mandestrobin and 5-CH2OH-mandestrobin. Further oxidation of these hydroxymethyl groups results in the formation of corresponding carboxylic acid derivatives, including 2-COOH-mandestrobin and 5-COOH-mandestrobin. fao.orgregulations.govsumitomo-chem.co.jp. This pathway is observed in plants and animals fao.orgregulations.govsumitomo-chem.co.jp.

O-Demethylation Reactions

O-demethylation is another metabolic pathway identified for this compound. This reaction involves the removal of the methyl group from the methoxy (B1213986) moiety on the side chain of the molecule. This process leads to the formation of a metabolite referred to as MCBX (2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-hydroxy-N-methylacetamide) regulations.govnih.gov. O-demethylation is considered a minor metabolic pathway fao.orgregulations.gov. Enzymes such as cytochromes P450 and 2-oxoglutarate/Fe(II)-dependent dioxygenases are known to catalyze O-demethylation reactions in biological systems frontiersin.org.

Cleavage of Phenyl Ether Bonds

Cleavage of the phenyl ether bond, which links the 2,5-dimethylphenoxy group to the rest of the molecule, is also a recognized metabolic pathway for this compound. This cleavage results in the formation of De-Xy-mandestrobin fao.orgregulations.govsumitomo-chem.co.jp. This metabolite can be detected when the molecule is labeled at the benzyl position regulations.govsumitomo-chem.co.jp. In wheat grain, cleavage of the benzyl phenyl ether bond was identified as a major metabolic reaction, yielding the corresponding alcohol derivative acs.orgnih.govsigmaaldrich.com. Photoinduced bond cleavage at the benzyl phenyl ether is also a significant transformation pathway in illuminated water-sediment systems nih.govjst.go.jpjst.go.jp.

Identification and Fate of Major Metabolites

This compound undergoes extensive metabolism in various biological and environmental systems, leading to the formation of numerous metabolites regulations.govapvma.gov.au. The fate of these metabolites is influenced by further transformation processes, including conjugation and mineralization.

Structural Characterization of Primary and Secondary Metabolites (e.g., carboxylic acid derivatives, hydroxylated products, conjugates)

Several primary and secondary metabolites of this compound have been identified and structurally characterized based on studies in plants, livestock, and environmental compartments.

Primary metabolites are often formed through initial oxidation, hydroxylation, O-demethylation, or ether cleavage reactions. Examples include:

Hydroxylated products: Monohydroxylation of the dimethylphenoxy ring yields 4-OH-mandestrobin. Hydroxylation of the methyl groups on the dimethylphenoxy ring produces 2-CH2OH-mandestrobin and 5-CH2OH-mandestrobin. fao.orgregulations.govsumitomo-chem.co.jp.

Carboxylic acid derivatives: Further oxidation of the hydroxymethyl metabolites (2-CH2OH-mandestrobin and 5-CH2OH-mandestrobin) leads to the formation of carboxylic acids such as 2-COOH-mandestrobin and 5-COOH-mandestrobin fao.orgregulations.govsumitomo-chem.co.jp.

O-Demethylated product: O-demethylation of the methoxy group results in MCBX regulations.govnih.gov.

Ether cleavage product: Cleavage of the phenyl ether bond forms De-Xy-mandestrobin fao.orgregulations.govsumitomo-chem.co.jp.

Secondary metabolites are often formed through conjugation of the primary metabolites with endogenous substances. Conjugation is a significant pathway for further metabolism fao.orgsumitomo-chem.co.jp. Common conjugates include:

Glucoside and (malonyl)glucoside conjugates: Hydroxylated metabolites like 4-OH-mandestrobin, 2-CH2OH-mandestrobin, and 5-CH2OH-mandestrobin are frequently conjugated with glucose or malonylglucose in plants fao.orgregulations.govsumitomo-chem.co.jpacs.orgnih.gov.

Glucuronide conjugates: In animals, metabolites like 4-OH-mandestrobin can be conjugated with glucuronic acid fao.orgregulations.govnih.gov.

Sulfate conjugates: Sulfate conjugates of hydroxylated metabolites have also been observed in fish nih.gov.

Other identified metabolites include 5-CA-mandestrobin-NHM (formed via hydroxylation on the N-methyl group and further oxidation) and 5-CA-2-HM-mandestrobin fao.org. Some metabolites, such as 5-COOH-mandestrobin and 2-COOH-mandestrobin, have shown moderate to high persistence in soil musechem.comherts.ac.uk. While some metabolites are considered less toxic than the parent compound mda.state.mn.us, the toxicological relevance of specific metabolites like 5-COOH-mandestrobin and 2-CH2OH-mandestrobin has been evaluated musechem.comwho.int.

Table 1: Identified Metabolites of this compound

| Metabolite Name | Formation Pathway | Occurrence (Examples) |

| 4-OH-mandestrobin | Hydroxylation of phenoxy ring | Plants, Animals |

| 2-CH2OH-mandestrobin | Oxidation of methyl group (2-position) | Plants, Animals |

| 5-CH2OH-mandestrobin | Oxidation of methyl group (5-position) | Plants, Animals |

| 2-COOH-mandestrobin | Further oxidation of 2-CH2OH-mandestrobin | Plants, Animals, Soil |

| 5-COOH-mandestrobin | Further oxidation of 5-CH2OH-mandestrobin | Plants, Animals, Soil |

| MCBX | O-Demethylation of methoxy group | Animals |

| De-Xy-mandestrobin | Cleavage of phenyl ether bond | Plants, Animals |

| Conjugates (Glucoside) | Conjugation of hydroxylated/oxidized metabolites | Plants |

| Conjugates (Glucuronide) | Conjugation of hydroxylated metabolites | Animals |

| Conjugates (Sulfate) | Conjugation of hydroxylated metabolites | Fish |

| 5-CA-mandestrobin-NHM | Hydroxylation on N-methyl group and oxidation | Animals |

| 5-CA-2-HM-mandestrobin | Further oxidation/hydroxylation | Animals |

Metabolites can be further degraded, mineralized to carbon dioxide, or become bound to the soil matrix sumitomo-chem.co.jpnih.govjst.go.jpresearchgate.net.

Persistence and Mobility of Metabolites in Soil and Water Systems

This compound is metabolized in aerobic soil, primarily through oxidation of methyl groups on the dimethylphenoxy ring to form carboxyl derivatives, O-demethylation of the methoxy group, and cleavage of phenyl ether bonds. sumitomo-chem.co.jp Two major soil metabolites identified are 5-COOH-S-2200 and 2-COOH-S-2200. apvma.gov.aufao.org

In aerobic soil, this compound exhibits moderate to high persistence, with reported half-lives ranging from 50.6 to 323 days at 20°C in laboratory studies. sumitomo-chem.co.jp Geometric mean half-lives for the R- and S-isomers in aerobic soils were reported as 105 days and 73.4 days, respectively. apvma.gov.au Under anaerobic soil conditions, this compound remains largely unchanged and bound to the soil matrix, with half-lives exceeding 1 year, potentially up to 12,772 days. apvma.gov.aumda.state.mn.us

The major soil metabolites, 5-COOH-S-2200 and 2-COOH-S-2200, are generally less persistent than the parent compound in aerobic soil, with half-lives of 41 days or less apvma.gov.au and reported DT50 values of 22–41 days and 18–26 days, respectively. fao.org

This compound shows medium to low mobility in soil. musechem.com Adsorption coefficients (KFoc) for this compound in soil range from 287 to 797 L/kg apvma.gov.ausumitomo-chem.co.jp, and Koc values are reported between 287 and 1,104 L/kg mda.state.mn.us, indicating moderate adsorption to soil organic carbon. Desorption coefficients (KFoc-des) range from 340 to 1003 L/kg. apvma.gov.au

The metabolites exhibit varying mobility in soil, ranging from very high to low. musechem.com Specifically, the metabolites 2-COOH-S-2200 and 5-COOH-S-2200 have been shown to be more mobile than the parent substance in leaching studies. musechem.com

In water, this compound is stable to hydrolysis across a pH range of 4-9. fao.org Photodegradation in water is a significant degradation route, with half-lives under simulated sunlight at pH 7 ranging from 3 to 5 days fao.org and 4.4 to 4.6 days mda.state.mn.us. In natural water exposed to sunlight, photodegradation half-lives were between 11.0 and 20.5 days. sumitomo-chem.co.jp

In aerobic water/sediment systems, this compound partitions to the sediment, with water column dissipation half-lives up to 23 days or less. apvma.gov.au Degradation in the sediment is slow, resulting in whole system half-lives ranging from 155 to an extrapolated 654 days. apvma.gov.au In anaerobic water/sediment systems, whole system half-lives were reported to be shorter for the S-isomer (~450–700 days), while no discernible degradation of the R-isomer was observed over a 365-day incubation period. apvma.gov.au

Data Table: Persistence of this compound and Metabolites

| Compound | Matrix | Condition | Half-life (approximate range) | Source |

| This compound | Aerobic Soil | Laboratory | 50.6 - 323 days | sumitomo-chem.co.jp |

| This compound (R-isomer) | Aerobic Soil | Laboratory | 105 days (geometric mean) | apvma.gov.au |

| This compound (S-isomer) | Aerobic Soil | Laboratory | 73.4 days (geometric mean) | apvma.gov.au |

| This compound | Anaerobic Soil | Laboratory | > 1 year (up to 12,772 days) | mda.state.mn.us |

| This compound | Water (pH 7) | Photolysis | 3 - 5 days | fao.org |

| This compound | Natural Water | Photolysis | 11.0 - 20.5 days | sumitomo-chem.co.jp |

| This compound | Water/Sediment | Aerobic | 155 - 654 days (whole system) | apvma.gov.au |

| 5-COOH-S-2200 | Aerobic Soil | Laboratory | ≤ 41 days | apvma.gov.au |

| 5-COOH-S-2200 | Soil | Laboratory | 22 - 41 days | fao.org |

| 2-COOH-S-2200 | Aerobic Soil | Laboratory | ≤ 41 days | apvma.gov.au |

| 2-COOH-S-2200 | Soil | Laboratory | 18 - 26 days | fao.org |

Mineralization Pathways to Carbon Dioxide

This compound can be mineralized to carbon dioxide in the environment. In aerobic soil, this compound is finally mineralized to carbon dioxide or becomes firmly bound to the soil matrix after undergoing metabolic processes like oxidation, O-demethylation, and cleavage of phenyl ether bonds. sumitomo-chem.co.jp Photodegradation in water can also lead to mineralization to carbon dioxide. sumitomo-chem.co.jp

Environmental Distribution and Persistence

Adsorption and Mobility in Soil Profiles (Leaching Potential)

This compound exhibits medium to low mobility in soil due to its moderate adsorption to soil organic carbon. musechem.com The adsorption behavior is described by Freundlich adsorption isotherms, with KFoc values ranging from 287 to 797 L/kg. apvma.gov.ausumitomo-chem.co.jp This indicates that this compound has a low to medium potential for mobility within the soil profile. apvma.gov.au

Despite the potential for slow movement to groundwater, residues of this compound were not detected beyond a 30 cm soil depth in field dissipation studies. mda.state.mn.usmda.state.mn.us Leaching studies indicate that while metabolites like 2-COOH-S-2200 and 5-COOH-S-2200 are more mobile than the parent compound, they did not exceed an average concentration of 0.1 µg/L. musechem.com However, groundwater exposure assessments using models like PEARL and PELMO indicated that PECgw values for this compound could exceed the drinking water limit of 0.1 µg/L in some scenarios, particularly in acidic soils. musechem.com Groundwater contamination at concentrations ≥ 0.1 µg/L due to surface runoff and drainage with subsequent bank filtration is generally excluded based on modelling.

Data Table: this compound Soil Adsorption and Mobility

| Property | Value (range) | Interpretation | Source |

| KFoc (adsorption) | 287 - 797 L/kg | Low to Medium Mobility | apvma.gov.ausumitomo-chem.co.jp |

| Koc | 287 - 1104 L/kg | Moderately mobile | mda.state.mn.us |

| GUS leaching potential index | 0.88 | Low leachability | herts.ac.uk |

Dissipation in Field Conditions

Field dissipation studies demonstrate the decline of this compound concentrations in the environment under actual use conditions. Field dissipation trials conducted at multiple sites in Europe showed rapid dissipation of this compound, with half-lives ranging from 2.3 to 165 days. apvma.gov.aufao.org Another source reports field dissipation half-lives ranging from 2.29 to 8.28 days. herts.ac.uk Despite some laboratory studies indicating potential for accumulation in soil due to longer half-lives, field dissipation rates suggest a half-life below 365 days. musechem.comfao.org The dissipation on the soil surface can be slightly accelerated by exposure to light. sumitomo-chem.co.jp

Data Table: this compound Field Dissipation

| Condition | Half-life (range) | Source |

| Field Dissipation | 2.3 - 165 days | apvma.gov.aufao.org |

| Field Dissipation | 2.29 - 8.28 days | herts.ac.uk |

Potential for Movement into Aquatic Systems (Spray Drift, Runoff)

This compound has the potential to move into surface water bodies via spray drift and runoff of dissolved or sorbed residues. mda.state.mn.usmda.state.mn.us this compound is characterized as persistent and is considered moderately to highly toxic to aquatic organisms. mda.state.mn.usmda.state.mn.us

Spray drift from treated areas may be hazardous to aquatic organisms in adjacent water bodies. mda.state.mn.uscdms.netnufarm.comepa.gov Risk assessments for spray drift have been undertaken, and risks to aquatic organisms are considered acceptable provided appropriate downwind aquatic spray drift buffer zones are applied. apvma.gov.au Avoiding spray drift requires considering factors like weather conditions, wind speed, and droplet size. nufarm.comepa.gov

Runoff from treated areas can also carry this compound into nearby streams, rivers, and lakes. kingsbridgeclimateaction.co.uk Runoff may be reduced by implementing measures such as including a vegetative strip between the treated area and the edge of the water body mda.state.mn.uscdms.netepa.gov and avoiding application to areas with moderate to steep slopes, compacted soil, or clay, especially when heavy rain is forecast. nufarm.com Risk assessments for runoff to aquatic organisms have demonstrated that the risk is acceptable. apvma.gov.au

Residue Dynamics in Agroecosystems

Residue trials have been conducted to assess the levels of this compound and its metabolites in crops and soil within agroecosystems. In crops, this compound is absorbed into the plant body and can show movement. sumitomo-chem.co.jp

Studies on residue dynamics in specific crops like wheat show that total radioactive residues decrease over time from forage to grain. apvma.gov.au Parent this compound is a major residue in forage and hay but is found at much lower levels or not detected in straw and grain at later time points. apvma.gov.au For instance, in wheat forage (14-day PHI), parent this compound accounted for 51-60% of the total radioactive residue, while in grain (104-day PHI), it was not detected. apvma.gov.au

In stone fruit (peaches, cherries, nectarines, plums) treated with this compound, residues of the parent compound were measured at a 6-7 day pre-harvest interval (PHI). apvma.gov.au Residue levels varied depending on the fruit type and specific trial. apvma.gov.au

Confined rotational crop studies have investigated the uptake of this compound and its metabolites by subsequent crops planted in treated soil. fao.org When applied to bare soil, insignificant translocation of this compound from soil to plants (lettuce, carrots, wheat) was observed, with very low percentages of the total applied radioactivity found in leaves and none in fruits. fao.org this compound itself was found at low levels in some rotational crops like soybean hay, soybean forage, and maize fodder, but generally at concentrations below 0.003 mg eq/kg. fao.org

The residue definition for this compound in all matrices is the parent compound itself. musechem.comregulations.gov

Residue Profile in Primary Crops

Studies on the metabolism of this compound in primary crops, including tomato, lettuce, wheat, and oilseed rape, indicate that the parent compound is typically the major residue found fao.orgnih.gov. In greenhouse studies with topical applications on tomato and lettuce, a large majority of the total radioactive residue (TRR) remained on the surface, with the parent compound accounting for 98-100% TRR in fruits and 98-99% TRR in leaves fao.org.

In wheat, following a single foliar spray application, total radioactive residues were observed in forage, hay, straw, and grain, with levels declining from forage to grain at maturity fao.org. This compound penetrated into wheat foliage over time. nih.gov. While this compound was a major component in foliage, the cleavage of its benzyl phenyl ether bond was a significant metabolic reaction in grain, producing a corresponding alcohol derivative nih.gov. The R/S ratio of this compound remained approximately 1:1 in all plant metabolism studies, suggesting no significant enantiomer-specific metabolism in the tested crops fao.orgnih.gov.

Supervised field trials on crops like grapes, strawberries, rape seeds, and soya bean forage and fodder have shown that the parent compound is the primary residue fao.org. Residues at or below the limit of quantification (LOQ) were found in dry soya bean seeds fao.org.

Major metabolites identified in primary crops at levels exceeding 10% TRR include free and conjugated 4-OH-mandestrobin, 2-CH2OH-mandestrobin, and 5-CH2OH-mandestrobin fao.orgnih.gov.

Table 1: Major Residues in Selected Primary Crops

| Crop | Application Method | Primary Residue Component | Major Metabolites (>10% TRR) |

| Tomato (Fruit) | Topical | Parent this compound | Not specified (>10% TRR) |

| Tomato (Leaves) | Topical | Parent this compound | Not specified (>10% TRR) |

| Lettuce | Foliar Spray | Parent this compound | 4-OH-mandestrobin (conjugated), 2-CH2OH-mandestrobin (conjugated), De-Xy-mandestrobin nih.gov |

| Wheat (Foliage) | Foliar Spray | Parent this compound | 4-OH-mandestrobin (conjugated), 2-/5-hydroxymethyl derivatives (malonylglucose conjugates) nih.gov |

| Wheat (Grain) | Foliar Spray | De-Xy-mandestrobin fao.org | De-Xy-mandestrobin (12–61% TRR) fao.org |

| Grapes | Field Trials | Parent this compound | Not specified |

| Strawberries | Field Trials | Parent this compound | Not specified |

| Rape Seeds | Field Trials | Parent this compound | Not specified |

| Soya Bean Forage/Fodder | Field Trials | Parent this compound | Not specified |

| Dry Soya Bean Seeds | Field Trials | At or below LOQ | Not specified |

Note: This table summarizes findings from different studies and may not represent all possible residue components or crops.

Translocation Patterns within Plants

This compound generally remains at the treated surface of the plant, exhibiting very little translocation, absorption, and degradation in the initial days following treatment under greenhouse conditions fao.org. Studies on tomato and lettuce showed that over 80% of the TRR was found in surface washes within the first 5 days after treatment fao.org.

For tomato plants treated topically on fruits or leaves, the majority of the radioactivity (95-99% of TRR) stayed on the surface, indicating that this compound is not systemic fao.org. No residues were detected in untreated parts of the plants, further supporting the limited translocation from treated areas fao.org.

In wheat, this compound did penetrate into the foliage over time nih.gov. However, compared to terrestrial plants like wheat, aquatic plants like water milfoil showed uptake of additional degradates generated in the water medium, including a rearranged product, highlighting differences in exposure and uptake based on the plant's environment tottori-u.ac.jp. While many metabolic reactions were similar, the distribution of metabolites differed between wheat and water milfoil, suggesting potentially different enzymatic systems tottori-u.ac.jp.

General understanding of pesticide translocation in plants suggests that compounds with moderate lipophilicity tend to show good transferability, while highly lipophilic or highly polarized chemicals may exhibit poor systemicity tottori-u.ac.jp.

Residues in Rotational Crops

Studies on residues in rotational crops have been conducted to assess the potential for carry-over from treated fields. In a confined rotational crop study where [14C]-labeled this compound was applied to bare soil, rotational crops (lettuce, carrots, and wheat) were planted at intervals of 30, 120, and 365 days after application fao.org.

Total radioactive residues in rotational crops generally declined as the plant-back interval (PBI) increased from 30 to 365 days fao.org. Residues were generally above 0.01 mg eq/kg in all crop commodities at all PBIs, except for wheat grain and carrot roots at the 365-day PBI fao.org.

Parent this compound was present at low concentrations in all rotational crop commodities, with the highest levels observed in carrot roots at the 30-day PBI and wheat forage at the 30-day PBI fao.org. Major metabolites found in rotational crops included free and conjugated 4-OH-mandestrobin, 5-CH2OH-mandestrobin, and to a lesser extent, 2-CH2OH-mandestrobin fao.org. The metabolite De-Xy-mandestrobin was not observed in the confined rotational crop study fao.org.

In field rotational crop studies, no residues are expected in rotational crops based on certain use patterns fao.org. However, further consideration of residues in rotational crops may be required depending on the specific uses and rotational systems apvma.gov.au.

Table 2: Total Radioactive Residues (TRR) in Confined Rotational Crops

| Crop | Plant-Back Interval (days) | TRR (mg eq/kg) - Example Range fao.org |

| Lettuce | 30 | > 0.01 |

| Lettuce | 120 | > 0.01 |

| Lettuce | 365 | > 0.01 |

| Carrots | 30 | > 0.01 |

| Carrots | 120 | > 0.01 |

| Carrots | 365 | ≤ 0.01 (roots) |

| Wheat | 30 | > 0.01 |

| Wheat | 120 | > 0.01 |

| Wheat | 365 | ≤ 0.01 (grain) |

Note: TRR levels generally declined with increasing PBI. Specific TRR values vary depending on the plant part and label.

Impact of Agricultural Processing on Residue Nature

Studies investigating the effect of processing on the nature of this compound residues have shown that the active substance is stable under conditions representing pasteurisation, cooking, and sterilisation fao.orgnih.gov. Hydrolysis studies also demonstrated the stability of this compound fao.orgnih.gov.

For grapes, processing data indicates that residues in juice are expected to be lower than in the raw fruit, while a separate tolerance was established for raisins based on processing factors mfds.go.krregulations.gov. Residues of this compound did not concentrate in processed commodities like rapeseed oil regulations.govcanada.ca.

While studies have confirmed the stability of the parent compound during processing, information on the effects of processing on the nature of specific metabolites like De-Xy-S-2200, 4-OH-S-2200, and 2-CH2OH-S-2200 has not always been submitted or publicly available in the reviewed literature nih.gov.

Fungicide Resistance Development and Management Strategies

Mechanisms of Resistance to QoI Fungicides

Resistance to QoI fungicides primarily involves alterations at the target site, although other mechanisms can also contribute.

Molecular Basis of Target-Site Resistance

The main mechanism conferring resistance to QoIs is modification of the target site, which is encoded by the cytochrome b (CYTB) gene in the fungal mitochondria nih.govresearchgate.netmodares.ac.ir. Point mutations in the CYTB gene can lead to amino acid substitutions that prevent or reduce the binding affinity of the fungicide to the Qo site. nih.govapsnet.orgbiorxiv.org.

The most common and significant mutation associated with high levels of QoI resistance is the substitution of glycine (B1666218) by alanine (B10760859) at position 143 (G143A) in the cytochrome b protein nih.govmodares.ac.irapsnet.orgfrac.infoapsnet.org. This single-nucleotide polymorphism in the CYTB gene results in a qualitative, high level of resistance frac.infoapsnet.org. Isolates carrying the G143A mutation typically exhibit high resistance factors, often greater than 100 or even several hundreds frac.info.

Other mutations in the CYTB gene have also been identified, conferring moderate or partial resistance. These include the substitution of phenylalanine by leucine (B10760876) at position 129 (F129L) and glycine by arginine at position 137 (G137R) frac.infoapsnet.org. Resistance factors associated with F129L and G137R mutations are generally lower, ranging from 5 to 15, and in some cases up to 50 frac.info. While QoIs applied at recommended rates can still provide effective control against diseases with F129L or G137R mutations, severe loss of control is observed in populations where the G143A mutation predominates and QoIs are used alone frac.info.

The G143A mutation has been found in a wider range of plant pathogen species compared to F129L frac.info. The presence of an additional group I-type intron directly downstream of the glycine-143 codon in the cytb gene can influence the occurrence of the G143A mutation in some species modares.ac.ir.

Beyond target-site mutations, other mechanisms can potentially influence QoI resistance, although their impact may be limited in conferring practical resistance nih.govresearchgate.net. These include alternative respiration, mediated by the induction of an alternative oxidase (AO) enzyme that bypasses the QoI-induced block in the electron transport chain, and efflux transporters that actively export the fungicide out of fungal cells nih.govresearchgate.netokstate.eduapsnet.orgbiorxiv.org. However, the practical significance of alternative respiration as a sole mechanism for high-level resistance is often considered minor researchgate.netapsnet.org.

Cross-Resistance Patterns within Strobilurin Class